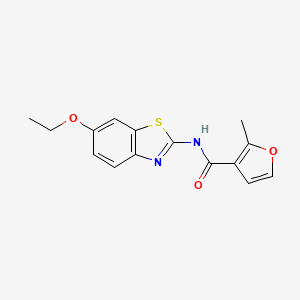![molecular formula C8H7N3O2S2 B5881689 methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)
methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate, commonly known as BTH, is a synthetic chemical compound that has been extensively studied for its potential applications in the field of plant protection. BTH belongs to the class of thiadiazole compounds and has been shown to induce systemic acquired resistance (SAR) in plants, which enhances their natural defense mechanisms against various pathogens.
作用机制
The exact mechanism of action of BTH is not fully understood, but it is believed to involve the activation of several signaling pathways in plants. BTH is thought to induce the expression of various defense-related genes, which leads to the production of defense compounds such as phytoalexins, pathogenesis-related (PR) proteins, and reactive oxygen species (ROS). These defense compounds are then transported throughout the plant, providing protection against various pathogens.
Biochemical and Physiological Effects:
BTH has been shown to have several biochemical and physiological effects on plants. It has been shown to increase the activity of certain enzymes, such as peroxidase and phenylalanine ammonia-lyase (PAL), which are involved in the production of defense compounds. BTH has also been shown to alter the lipid composition of plant membranes, which can affect their permeability and stability. Additionally, BTH has been shown to induce changes in the expression of certain genes involved in plant growth and development.
实验室实验的优点和局限性
One of the main advantages of using BTH in lab experiments is its ability to induce methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate in plants, which can provide protection against various pathogens. BTH is also relatively easy to synthesize and can be obtained in pure form using well-established methods. However, one of the main limitations of using BTH is its potential toxicity to plants at high concentrations. Additionally, the effectiveness of BTH can vary depending on the plant species and the type of pathogen being targeted.
未来方向
There are several future directions for research on BTH. One area of research could focus on optimizing the synthesis method of BTH to improve its purity and yield. Another area of research could focus on identifying the specific signaling pathways that are activated by BTH in plants. Additionally, further studies could be conducted to investigate the potential applications of BTH in the pharmaceutical industry, particularly in the production of secondary metabolites. Finally, more research could be conducted to investigate the potential use of BTH in combination with other plant protection agents to enhance their effectiveness.
合成方法
BTH can be synthesized by reacting 2-aminothiophene with carbon disulfide and chloroformic acid, followed by the reaction with methylamine. The resulting product is then purified by recrystallization to obtain pure BTH. This synthesis method has been well-established in the literature and has been used in several studies to obtain BTH for experimental purposes.
科学研究应用
BTH has been extensively studied for its potential applications in the field of plant protection. It has been shown to induce methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate in plants, which enhances their natural defense mechanisms against various pathogens such as bacteria, fungi, and viruses. Several studies have demonstrated the effectiveness of BTH in protecting plants against various diseases, including powdery mildew, gray mold, and bacterial spot. BTH has also been shown to enhance the production of secondary metabolites in plants, which can have potential applications in the pharmaceutical industry.
属性
IUPAC Name |
methyl N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S2/c1-13-8(12)9-7-11-10-6(15-7)5-3-2-4-14-5/h2-4H,1H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJXKTANDIUCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)


![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)
![N-(3-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5881673.png)


![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)